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Compound of Interest

Ethyl 3-(2-
Compound Name:
bromophenyl)propanoate

Cat. No.: B146710

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
(2-bromophenyl)propanoate, a compound of interest in synthetic chemistry and drug
discovery. Due to the limited availability of experimentally verified spectra in public databases,
this guide presents predicted data based on the analysis of analogous compounds. Detailed
experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and
similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-(2-
bromophenyl)propanoate. These predictions are derived from the known spectral
characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and
various brominated aromatic esters.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.55 Doublet 1H Ar-H
~7.25-7.35 Multiplet 2H Ar-H
~7.10 Multiplet 1H Ar-H
4.15 Quartet 2H -OCH2CHs
3.15 Triplet 2H Ar-CHz-
2.70 Triplet 2H -CH2-COO-
1.25 Triplet 3H -OCH2CHs
. i 13
Chemical Shift (6, ppm) Assignment
~172.5 C=0 (Ester)
~140.0 Ar-C (quaternary, C-Br)
~133.0 Ar-CH
~131.0 Ar-CH
~128.5 Ar-CH
~127.5 Ar-CH
~124.5 Ar-C (quaternary)
~60.5 -OCH2CHs
~35.0 Ar-CHz-
~30.0 -CH2-COO-
~14.0 -OCH2CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3060 Medium Aromatic C-H stretch
~2980, ~2940 Medium Aliphatic C-H stretch
~1735 Strong C=0 (Ester) stretch
~1590, ~1470 Medium-Weak Aromatic C=C stretch
~1180 Strong C-O (Ester) stretch

C-Br stretch, ortho-
~750 Strong disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry (MS) Data

miz Relative Intensity Assighment

- High [M]* {Mo.lecular ion peak with
bromine isotopes)

213/211 Medium [M - OCH2CHs]*

185/183 Medium [M - COOCH2CHs]*

171/169 High [C7HeBI]*

104 Medium [CsHs]* (from rearrangement)

91 Medium [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for aromatic esters and may require optimization for

specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

e Accurately weigh 5-10 mg of Ethyl 3-(2-bromophenyl)propanoate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCIs

e Temperature: 298 K

o Pulse Program: Standard single-pulse sequence

e Acquisition Parameters:

o

Spectral Width: 16 ppm

[¢]

Acquisition Time: ~4 seconds

[e]

Relaxation Delay: 1 second

Number of Scans: 16-32

[e]

e Processing: Fourier transformation, phase correction, and baseline correction. Chemical
shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:
e Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
e Solvent: CDCIs

o Temperature: 298 K
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e Pulse Program: Proton-decoupled single-pulse sequence

e Acquisition Parameters:

[¢]

Spectral Width: 240 ppm

[¢]

Acquisition Time: ~1-2 seconds

[e]

Relaxation Delay: 2 seconds

Number of Scans: 512-1024

o

e Processing: Fourier transformation, phase correction, and baseline correction. Chemical
shifts are referenced to the CDCls solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

o As Ethyl 3-(2-bromophenyl)propanoate is expected to be a liquid at room temperature, a
neat (thin film) sample is appropriate.

» Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
o Gently place a second salt plate on top to create a thin, uniform film.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32
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e Background: A background spectrum of the clean, empty sample compartment should be
acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization:

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization
(El) source.

» Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate) to a concentration of approximately 1 mg/mL.

» GC Conditions:
o Injector Temperature: 250 °C
o Column: Standard non-polar capillary column (e.g., DB-5ms).
o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
o Carrier Gas: Helium

Mass Analysis:

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole

Scan Range: m/z 40-400

Source Temperature: 230 °C

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical
experimental workflow.
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Diagram 1: Spectroscopic Analysis Workflow
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Caption: Logical flow from sample synthesis to structural elucidation.
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Diagram 2: General Experimental Workflow for Spectroscopic Analysis
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Caption: Step-by-step workflow for obtaining spectroscopic data.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-(2-
bromophenyl)propanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b146710#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
2-bromophenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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